4-(3-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a 3-chlorophenyl group and a phenylmethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Chlorophenyl Group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Addition of the Phenylmethoxycarbonyl Group: This can be done through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(3-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenyl)-1-phenylpyrrolidine-3-carboxylic acid
- 4-(3-chlorophenyl)-1-methoxycarbonylpyrrolidine-3-carboxylic acid
Uniqueness
4-(3-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is unique due to the presence of both the 3-chlorophenyl and phenylmethoxycarbonyl groups, which confer specific chemical and physical properties
Properties
Molecular Formula |
C19H18ClNO4 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H18ClNO4/c20-15-8-4-7-14(9-15)16-10-21(11-17(16)18(22)23)19(24)25-12-13-5-2-1-3-6-13/h1-9,16-17H,10-12H2,(H,22,23) |
InChI Key |
ZUIVPOGJUTZPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.